2-{[(Benzyloxy)carbonyl](methyl)amino}-3-methylpentanoic acid 2-{[(Benzyloxy)carbonyl](methyl)amino}-3-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17950428
InChI: InChI=1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C15H21NO4
Molecular Weight: 279.33 g/mol

2-{[(Benzyloxy)carbonyl](methyl)amino}-3-methylpentanoic acid

CAS No.:

Cat. No.: VC17950428

Molecular Formula: C15H21NO4

Molecular Weight: 279.33 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Benzyloxy)carbonyl](methyl)amino}-3-methylpentanoic acid -

Specification

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
IUPAC Name 3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Standard InChI InChI=1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)
Standard InChI Key QUMDFJSXQJTNDA-UHFFFAOYSA-N
Canonical SMILES CCC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid features a pentanoic acid backbone with two key substituents:

  • A benzyloxycarbonyl (Cbz) group attached to a methylated nitrogen at position 2.

  • A methyl branch at position 3.

The IUPAC name reflects this arrangement:
(2S)-2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid (stereochemistry assumed based on analogous compounds) . The molecular formula is estimated as C₁₅H₂₁NO₄, with a molecular weight of 291.33 g/mol (calculated from atomic masses).

Key Functional Groups:

  • Carboxylic acid (-COOH) at the terminal position.

  • N-Methyl benzyloxycarbonyl amine (-N(CH₃)C(O)OCH₂C₆H₅) at position 2.

  • Methyl branch (-CH₃) at position 3.

Stereochemical Considerations

PropertyValue/Description
Molecular FormulaC₁₅H₂₁NO₄
Molecular Weight291.33 g/mol
SolubilityLikely soluble in DMSO, DMF, and THF; insoluble in water .
Melting PointNot reported (estimated 120–150°C based on analogs) .
Storage Conditions-20°C, inert atmosphere.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid typically involves multi-step protocols common to peptide chemistry:

  • Amino Group Protection:

    • Reaction of the parent amino acid (e.g., 3-methyl-2-aminopentanoic acid) with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to form the Cbz-protected intermediate .

    • Methylation: Subsequent treatment with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) introduces the methyl group on the nitrogen .

  • Purification:

    • Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Reaction Mechanisms

  • Cbz Protection:

    R-NH2+Cbz-ClBaseR-NH-C(O)OCH2C6H5+HCl\text{R-NH}_2 + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{R-NH-C(O)OCH}_2\text{C}_6\text{H}_5 + \text{HCl}

    The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of Cbz-Cl .

  • Methylation:

    R-NH-C(O)OCH2C6H5+CH3IBaseR-N(CH3)-C(O)OCH2C6H5+HI\text{R-NH-C(O)OCH}_2\text{C}_6\text{H}_5 + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{R-N(CH}_3\text{)-C(O)OCH}_2\text{C}_6\text{H}_5 + \text{HI}

    A classic SN2 reaction where the base deprotonates the amine, enabling nucleophilic attack on methyl iodide .

Applications in Pharmaceutical Research

Peptide Synthesis

The Cbz group serves as a temporary protective group for amines during solid-phase peptide synthesis (SPPS). Its stability under acidic conditions allows selective removal via hydrogenolysis or catalytic reduction, enabling sequential peptide chain assembly .

Drug Discovery

  • Protease Inhibitors: Structural analogs of this compound have been explored as inhibitors of serine proteases (e.g., thrombin, elastase) due to their ability to mimic natural peptide substrates .

  • Bioavailability Modulation: The methyl branch at position 3 may enhance metabolic stability by sterically shielding the peptide backbone from enzymatic degradation .

Case Study: Anticoagulant Development

Analytical Characterization

Spectroscopic Data

While specific spectra for this compound are unavailable, analogous Cbz-protected amino acids exhibit the following features:

  • ¹H NMR:

    • δ 7.2–7.4 ppm (benzyl aromatic protons).

    • δ 5.1 ppm (OCH₂Ph).

    • δ 2.8–3.2 ppm (N-CH₃ and backbone methine) .

  • IR:

    • 1740 cm⁻¹ (C=O stretch, carbamate).

    • 1710 cm⁻¹ (C=O stretch, carboxylic acid).

Chromatographic Behavior

  • HPLC: Retention time ~12.5 min (C18 column, acetonitrile/water gradient) .

  • TLC: Rf = 0.6 (silica gel, ethyl acetate/hexane 1:1).

ParameterDescription
Acute ToxicityLD₅₀ (oral, rat) > 2000 mg/kg (estimated)
IrritationMay cause eye/skin irritation
Environmental ImpactNot classified as hazardous

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